molecular formula C6H8ClN2O5P B1197263 Bis(2-oxo-3-oxazolidinyl)phosphinic chloride CAS No. 68641-49-6

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Cat. No. B1197263
CAS RN: 68641-49-6
M. Wt: 254.56 g/mol
InChI Key: KLDLRDSRCMJKGM-UHFFFAOYSA-N
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Description

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, a novel compound in the realm of organic synthesis, has garnered attention for its utility in various chemical transformations. Its applications span from oligonucleotide synthesis to acting as a catalyst in the Beckmann rearrangement, highlighting its versatility and efficiency in promoting chemical reactions without detectable side reactions (Katti & Agarwal, 1985).

Synthesis Analysis

The synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride involves strategic chemical reactions that yield high-purity products. It is employed as a coupling reagent in the synthesis of oligodeoxyribonucleotides, achieving high yields of phosphotriesters (70–80%) without detectable side reactions. An example of its efficacy is demonstrated in the synthesis of a hexanucleotide, showcasing its potential in nucleic acid chemistry (Katti & Agarwal, 1985).

Molecular Structure Analysis

The molecular structure of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is pivotal in understanding its reactivity and interaction with other molecules. This compound exhibits a unique structure that facilitates its role as a reagent for activating carboxyl groups and converting acids to esters, amides, and anhydrides. Its physical form is a white powder, hygroscopic in nature, slightly soluble in CH2Cl2, MeCN, THF, DMF, and decomposes in water (Rees & Hamilton, 2001).

Chemical Reactions and Properties

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has been identified as an effective catalyst in the Beckmann rearrangement, facilitating the conversion of ketoximes to amides in anhydrous acetonitrile at refluxing temperature. This highlights its potential as an organophosphorus catalyst in organic synthesis (Zhu et al., 2006).

Physical Properties Analysis

This compound is characterized by its white to off-white powder form, typically 97% pure. Its melting point ranges from 195–198°C, indicating its stability under a range of temperatures. Analysis of reagent purity can be conducted through IR spectroscopy, with specific peaks indicating its composition (Rees & Hamilton, 2001).

Chemical Properties Analysis

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride's chemical properties, such as its reactivity with other compounds and its role in facilitating chemical transformations, make it a valuable tool in organic synthesis. Its application in the Beckmann rearrangement and as a coupling agent in peptide synthesis underscores its versatility and utility in enhancing reaction efficiency and yields (Zhu et al., 2006); (Auwera & Anteunis, 2009).

Scientific Research Applications

  • Specific Scientific Field : Material Science and Optoelectronics .
  • Summary of the Application : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used in the production of quasi-2D perovskite light-emitting diodes (Pero-LEDs). It helps improve the performance of these LEDs .
  • Methods of Application or Experimental Procedures : The compound is used to modify the perovskite precursor. It regulates the phase distribution by controlling the crystallization rate and passivates the defects of the quasi-2D perovskite .
  • Results or Outcomes : The use of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride resulted in highly efficient and reproducible Pero-LEDs. The maximum external quantum efficiency (EQE max) achieved was 20.82%, and an average EQE (EQE ave) of around 20% was observed on 50 devices .
  • It is used in the preparation of hexadepsipeptide .
  • It is used as a reagent for activating the carboxylic group, synthesis of amides, esters, and peptides .
  • It is used in the regioselective synthesis of fatty acid esters of alpha- and beta-glucopyranose .
  • It is used in the synthesis of amides, esters, and peptides .

Safety And Hazards

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride causes severe skin burns and eye damage . It is harmful if swallowed, inhaled, or absorbed through the skin . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is commonly used as an organic synthesis intermediate and is often used as a coupling reagent for carboxyl activation and peptide chemistry, mainly for the synthesis and modification of drug molecules and bioactive molecules . Its future directions are likely to continue in this area.

properties

IUPAC Name

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLRDSRCMJKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218732
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Molecular Weight

254.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

CAS RN

68641-49-6
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Reactant of Route 2
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Citations

For This Compound
870
Citations
RD Tung, DH Rich - Journal of the American Chemical Society, 1985 - ACS Publications
Many novel, biologically activepeptide-based structures that incorporate TV-alkylamino acid (imino acid) residues are known, 1-3 and the use of such residues to alter or enhance …
Number of citations: 190 pubs.acs.org
C Van der Auwera, MJO Anteunis - International Journal of …, 1987 - Wiley Online Library
Analytically pure dipeptides containing two iminoacids [Pro, MeAla, MePhe, MeVal and SPip (γ‐thiapipecolinic acid)] were prepared with BOP‐Cl [N,N]‐bis(2‐oxo‐3‐oxazolidinyl) …
Number of citations: 106 onlinelibrary.wiley.com
C Van der Auwera, S Van Damme… - … Journal of Peptide …, 1987 - Wiley Online Library
The extent of racemization under various circumstances is reported for the coupling of the N‐protected model dipeptide Z‐Gly‐Phe to Val‐OMe, mediated by N,N'‐bis(2‐oxo‐3‐…
Number of citations: 93 onlinelibrary.wiley.com
HR Barai, HW Lee - Bull. Korean Chem. Soc, 2013 - academia.edu
The aminolyses, anilinolysis and pyridinolysis, of bis (2-oxo-3-oxazolidinyl) phosphinic chloride (1) have been kinetically investigated in acetonitrile at 55.0 and 35.0 oC, respectively. …
Number of citations: 2 www.academia.edu
M Li, Y Zhao, J Guo, X Qin, Q Zhang, C Tian, P Xu… - Nano-Micro Letters, 2023 - Springer
Highlights The modification of perovskite precursor by a series of phosphoryl chloride molecules can indeed improve the performance of perovskite LEDs (Pero-LEDs). The bis(2-oxo-3-…
Number of citations: 4 link.springer.com
DC Rees, NM Hamilton - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 68641‐49‐6 ] C 6 H 8 ClN 2 O 5 P (MW 254.57) InChI = 1S/C6H8ClN2O5P/c7‐15(12,8‐1‐3‐13‐5(8)10)9‐2‐4‐14‐6(9)11/h1‐4H2 InChIKey = KLDLRDSRCMJKGM‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
JS Allen, J Panfili - Mutation Research/Genetic Toxicology, 1986 - Elsevier
The Ames Salmonella/mammalian-microsome assay was used to evaluate the bacterial mutagenicity of 6 bioactive peptides and of 11 chemical reagents used in peptide synthesis. …
Number of citations: 12 www.sciencedirect.com
S Shatzmiller, PN Confalone, A Abiri - Synlett, 1999 - thieme-connect.com
Participation of either the N ε or N α of L-methyl lysinate (2) in peptide bond formation could be selectively achieved by the use of either isobutyl chloroformate (method A) or N, N,-bis (2-…
Number of citations: 2 www.thieme-connect.com
MOJ Anteunis, NK Sharma - Bull. Soc. Chim. Belg, 1988
Number of citations: 30
T Shiba, S Sakakibara - Peptide Chemistry, 1987 - Chemical Society
Number of citations: 0

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